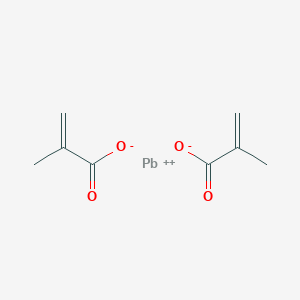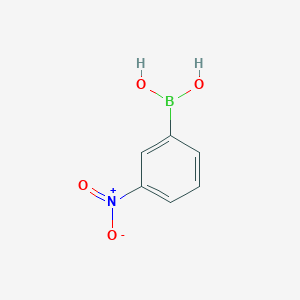
Metacrilato de plomo(II)
Descripción general
Descripción
Lead(II) methacrylate, also known as lead dimethacrylate or lead bis-methacrylate, is a chemical compound composed of lead and methacrylic acid. It is an organometallic compound that has been used in various scientific and industrial applications due to its unique properties. Lead(II) methacrylate has been used in the synthesis of polymers, in the production of optical materials, and as a catalyst. It has also been used in the production of paints and coatings, as well as in the production of lubricants and other industrial products.
Aplicaciones Científicas De Investigación
Cinética de autopolmerización y copolimerización
Se ha estudiado el metacrilato de plomo(II) por su cinética de autopolmerización y copolimerización . Se produjo mediante la reacción de doble descomposición de óxido de plomo y ácido metacrílico . El estudio también exploró las razones de reactividad del monómero del metacrilato de plomo(II) y el metacrilato de metilo .
2. Producción de plexiglás con propiedad de protección contra neutrones y rayos X Mediante el uso de un método de polimerización ternaria de colada a granel con metacrilato de metilo, metacrilato de plomo(II) y metacrilato de gadolinio como monómeros, se preparó un tipo de plexiglás que tiene una propiedad de protección contra neutrones y rayos X .
Síntesis de polímeros
El metacrilato de plomo(II) se ha utilizado en la síntesis de polímeros. Es un compuesto organometálico que tiene propiedades únicas, lo que lo hace útil en diversas aplicaciones científicas e industriales.
Producción de materiales ópticos
El metacrilato de plomo(II) se ha utilizado en la producción de materiales ópticos. Estos materiales tienen una amplia gama de aplicaciones, incluidas las de los campos de la óptica y la fotónica.
Uso como catalizador
Se ha utilizado metacrilato de plomo(II) como catalizador. Los catalizadores son sustancias que aumentan la velocidad de una reacción química al reducir la cantidad de energía necesaria para iniciar la reacción.
Adsorción de iones de plomo(II)
Se ha investigado la sorción de Pb2+ de la solución por desechos de poli(metacrilato de metilo) . Este estudio permitió la determinación de los efectos de la concentración, el tiempo y la temperatura en las propiedades de adsorción del polímero .
Desarrollo de biosensores
El metacrilato de plomo(II) se ha utilizado en el desarrollo de biosensores basados en ácido nucleico funcional . Estos biosensores pueden detectar y determinar simultáneamente iones de mercurio (II) y plomo (II) .
Actividad antitumoral contra el cáncer de ovario
La investigación ha demostrado que las nanopartículas conjugadas con un péptido de hormona folículoestimulante y cargadas con metacrilato de plomo(II) pueden conducir a un silenciamiento eficaz de gro-α y a una actividad antitumoral contra el cáncer de ovario <svg class="icon" height="16" p-id="1735" t="170926
Mecanismo De Acción
Target of Action
Lead(II) methacrylate, also known as Lead(2+) methacrylate, primarily targets the process of polymerization . It is used in the formation of polymers with high metal content, which can be controlled to obtain composite materials .
Mode of Action
The compound interacts with its targets through a double decomposition reaction of lead oxide and methacrylic acid . This reaction results in the formation of lead methacrylate [Pb(MAA)2], which is then used in the self-polymerization process .
Biochemical Pathways
The key biochemical pathway involved is the self-polymerization of lead methacrylate and its co-polymerization with other monomers . The reactivity ratios of Pb(MAA)2 and methyl methacrylate (MMA) are 3.767 and 0.166 respectively .
Pharmacokinetics
In terms of pharmacokinetics, the polymerization rate (Rp) is expressed as Rp = K [M] 1.02 [I] 0.37 below the 10% conversion rate at 70 °C, where K is the polymerization rate constant . In the N,N-dimethylformamide (DMF) solution, the activation energy required for Pb(MAA)2 to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 .
Result of Action
The result of the action of Lead(II) methacrylate is the formation of a plexiglass which has neutron and X-ray protection property . As the thickness of the material increases, the X-ray and thermal neutron shielding ability of the plexiglass containing gadolinium and lead improves .
Action Environment
The action of Lead(II) methacrylate is influenced by environmental factors such as temperature and the presence of other monomers . For instance, at 70°C, the polymerization rate is optimized . Additionally, the presence of other monomers like MMA and gadolinium methacrylate (Gd(MAA)3) influences the properties of the resulting plexiglass .
Safety and Hazards
Direcciones Futuras
Future research directions include the development of new and creative approaches to broaden the scope of polymerization-induced self-assembly (PISA) initiations, morphologies, and applications . Another direction is the investigation into substituting EGEMA for EGDMA, which could potentially increase the clinical longevity of resin composite restorations .
Análisis Bioquímico
Biochemical Properties
Lead(II) methacrylate has been found to participate in self-polymerization and co-polymerization reactions . The reactivity ratios of Lead(II) methacrylate and methyl methacrylate (MMA) are 3.767 and 0.166 respectively . The polymerization rate is expressed as Rp = K [ M] 1.02 [ I] 0.37 below the 10% conversion rate at 70 °C .
Molecular Mechanism
The molecular mechanism of Lead(II) methacrylate involves self-polymerization and co-polymerization reactions . In the N, N -dimethylformamide (DMF) solution, the activation energy required for Lead(II) methacrylate to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 .
Propiedades
IUPAC Name |
lead(2+);2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGCKGOSVNLMF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061445 | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1068-61-7, 52609-46-8, 90552-19-5 | |
| Record name | Lead(II) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052609468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090552195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















